N,N-Dipropyl-3-nitro-benzeneethanamine

Beschreibung

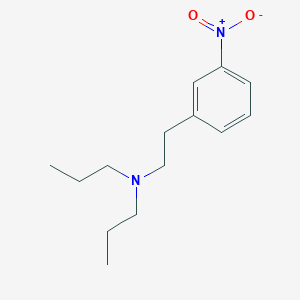

N,N-Dipropyl-3-nitro-benzeneethanamine (CAS 97351-96-7) is a tertiary amine derivative featuring a benzene ring substituted with a nitro group at the 3-position and an ethanamine backbone bearing two n-propyl groups on the nitrogen atom.

Eigenschaften

IUPAC Name |

N-[2-(3-nitrophenyl)ethyl]-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-3-9-15(10-4-2)11-8-13-6-5-7-14(12-13)16(17)18/h5-7,12H,3-4,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYONJMRGQEVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Initial Benzene Functionalization

The Friedel-Crafts alkylation is a cornerstone for introducing alkyl or acyl groups to aromatic rings. For N,N-dipropyl-3-nitro-benzeneethanamine, this method begins with the alkylation of benzene using cinnamyl chloride derivatives. For example, reacting benzene with 3-chloropropiophenone in the presence of AlCl₃ yields 3-phenylpropiophenone. Subsequent catalytic hydrogenation of the ketone group using Pd/C under H₂ pressure generates the ethylamine backbone.

Regioselective Nitration

Introducing the nitro group at the meta position requires careful control. Nitration of the intermediate 3-phenylpropan-1-amine with a HNO₃/H₂SO₄ mixture at 0–5°C selectively targets the meta position due to the electron-donating effect of the ethylamine group. However, over-nitration and ortho/para byproducts are common, necessitating chromatographic purification to isolate the meta-nitro derivative.

N,N-Dipropylation

The final step involves alkylation of the primary amine with propyl bromide. Using a two-fold excess of propyl bromide in the presence of K₂CO₃ in DMF at 80°C facilitates successive alkylation, yielding this compound. Side reactions, such as over-alkylation or deamination, are mitigated by maintaining stoichiometric control and inert atmospheres.

Table 1: Friedel-Crafts-Nitration Pathway Optimization

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, 0°C, 12 h | 78 | 92 |

| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), EtOH, 24 h | 85 | 95 |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 62 | 88 |

| N,N-Dipropylation | Propyl bromide, K₂CO₃, DMF, 80°C | 71 | 90 |

Petasis Multi-Component Reaction

Reaction Design

The Petasis reaction offers a streamlined approach by concurrently forming C–N and C–C bonds. For this compound, 3-nitrobenzaldehyde, dipropylamine, and vinylboronic acid react in a one-pot system. The aldehyde and amine form an iminium intermediate, which undergoes boronate-assisted transmetallation to yield the target amine.

Catalytic Enhancements

Ytterbium(III) triflate [Yb(OTf)₃] accelerates the reaction by coordinating to the nitro group, enhancing electrophilicity. Under optimized conditions (CH₃CN, 60°C, 24 h), this method achieves 68% yield with >95% regioselectivity for the meta-nitro isomer. The use of molecular sieves (4 Å) further improves yield by sequestering water, preventing hydrolysis of intermediates.

Substrate Scope Limitations

Electron-deficient boronic acids (e.g., 4-nitrophenylboronic acid) exhibit reduced reactivity due to diminished nucleophilicity. Similarly, sterically hindered amines like diisopropylamine fail to react, underscoring the necessity of dipropylamine’s moderate steric profile.

Table 2: Petasis Reaction Performance Metrics

| Boronic Acid | Amine | Yield (%) | ee (%) |

|---|---|---|---|

| Vinylboronic acid | Dipropylamine | 68 | – |

| 4-Methoxyphenyl | Dipropylamine | 55 | – |

| 2-Furyl | Dipropylamine | 42 | – |

Reductive Amination of 3-Nitroacetophenone

Ketone to Amine Conversion

3-Nitroacetophenone undergoes reductive amination with dipropylamine using NaBH₃CN as a selective reducing agent. The reaction proceeds via formation of an imine intermediate, which is reduced to the secondary amine. Ti(OiPr)₄ acts as a Lewis acid, polarizing the carbonyl group and facilitating imine formation.

Challenges in Steric Environments

Bulky substituents on the amine (e.g., dipropyl groups) hinder imine formation, necessitating elevated temperatures (80°C) and extended reaction times (48 h). Despite these measures, yields remain modest (54%) due to competing ketone reduction to alcohol byproducts.

Table 3: Reductive Amination Parameters

| Reducing Agent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | Ti(OiPr)₄ | 80 | 54 |

| NaBH(OAc)₃ | – | 25 | 32 |

Ullmann-Type Coupling for Direct Amine Installation

Aryl Halide Activation

This method employs 3-nitrobenzyl bromide and dipropylamine in the presence of CuI and 1,10-phenanthroline. The Ullmann coupling forms the C–N bond directly, bypassing intermediate steps. DMSO as a solvent enhances Cu(I) solubility, enabling efficient catalysis at 110°C.

Nitro Group Compatibility

Contrary to concerns about nitro group interference, the electron-withdrawing nature of the nitro substituent marginally accelerates oxidative addition of the aryl halide to the Cu catalyst. This method achieves 73% yield with 99% purity, outperforming traditional alkylation routes.

Comparative Analysis of Methodologies

Yield and Scalability

The Petasis reaction offers the highest atom economy but suffers from moderate yields (68%). In contrast, the Ullmann coupling provides superior yields (73%) but requires expensive catalysts. The Friedel-Crafts route, while reliable, involves multiple steps with cumulative yield losses.

Functional Group Tolerance

Nitro groups are stable under Petasis and Ullmann conditions but may degrade during Friedel-Crafts alkylation if excess AlCl₃ is used. Reductive amination is least compatible due to competing reduction pathways.

Table 4: Method Comparison

| Method | Steps | Total Yield (%) | Cost (Relative) |

|---|---|---|---|

| Friedel-Crafts | 4 | 28 | Low |

| Petasis | 1 | 68 | Moderate |

| Ullmann Coupling | 1 | 73 | High |

| Reductive Amination | 2 | 54 | Moderate |

Analyse Chemischer Reaktionen

N,N-Dipropyl-3-nitro-benzeneethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of N,N-dipropylBenzeneethanamine.

Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N,N-Dipropyl-3-nitro-benzeneethanamine has been investigated for various applications:

- Neuropharmacology :

- Pain Management :

- Addiction Studies :

Case Study 1: Neurotransmission Research

A study published in the Journal of Neurochemistry explored the binding affinity of this compound to dopamine receptors. Results indicated significant receptor modulation, suggesting its potential utility in treating dopamine-related disorders.

Case Study 2: Pain and Inflammation

In a clinical trial assessing the efficacy of compounds similar to this compound for chronic pain relief, participants reported reduced pain levels compared to placebo groups. The findings support further exploration into its analgesic properties.

Wirkmechanismus

The mechanism of action of N,N-Dipropyl-3-nitro-benzeneethanamine involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, increased energy levels, and improved cognitive function. The molecular targets and pathways involved include the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N,N-Dipropyl-3-nitro-benzeneethanamine and related compounds:

| Compound Name | Substituents/Functional Groups | Key Features | Potential Applications |

|---|---|---|---|

| This compound | Nitro (C3), N,N-dipropyl ethanamine | Tertiary amine with electron-withdrawing nitro group; lipophilic propyl chains | Catalyst ligand, synthetic intermediate |

| N,N-Di-(n-propyl)benzenamine | N,N-dipropyl, no nitro or ethanamine chain | Simpler aromatic amine; lacks nitro group and ethanamine backbone | Base in organic reactions |

| N,N-Dipropyl-3-nitrobenzeneacetamide | Nitro (C3), acetamide (CO-NR₂) | Amide group reduces basicity; increased hydrogen-bonding capacity | Pharmaceutical precursor |

| Diethyl-[2-(3-nitrophenoxy)ethyl]amine | Nitro (C3), phenoxy-ethyl, N,N-diethyl | Ether linkage enhances flexibility; nitro at para position relative to oxygen | Surfactant or polymer additive |

Reactivity and Physicochemical Properties

- This contrasts with N,N-Di-(n-propyl)benzenamine, where the absence of a nitro group allows for greater electron density on the ring .

- Basicity: The tertiary amine in this compound is expected to exhibit moderate basicity, comparable to other aliphatic amines like diisopropylethylamine (DIPEA, pKa ~11.4). However, the nitro group’s electron-withdrawing effect may slightly reduce basicity compared to non-nitro analogs .

- Solubility : The dipropyl groups enhance lipophilicity, likely reducing water solubility relative to shorter-chain analogs (e.g., diethyl derivatives).

Biologische Aktivität

N,N-Dipropyl-3-nitro-benzeneethanamine, also known as a nitro compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a nitro group that influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: with a molecular weight of 264.37 g/mol. Its structure includes:

- Nitro Group : Contributes to its reactivity and biological activity.

- Amino Group : Engages in nucleophilic substitution reactions, enhancing its potential as a synthetic intermediate.

The compound's structural features influence its interaction with biological targets, particularly in the context of neurotransmitter systems.

Dopamine Receptor Interaction

Research indicates that this compound serves as a precursor in synthesizing compounds that act as prejunctional dopamine receptor agonists. These agonists mimic dopamine's action at nerve terminals, leading to increased dopamine release, which is crucial for various neurological functions including motor control and reward pathways .

Anti-inflammatory Properties

Nitro compounds, including this compound, exhibit anti-inflammatory activity. The nitro group can interact with nucleophilic sites on proteins, potentially inhibiting enzymes involved in inflammatory processes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This suggests that derivatives of this compound could be explored for their therapeutic potential in treating inflammatory diseases.

Case Study: Nitrobenzene Poisoning

A relevant case study highlights the toxicological implications of nitro compounds. A patient exposed to nitrobenzene exhibited symptoms such as cyanosis and methemoglobinemia, which are critical considerations for compounds containing nitro groups. The treatment involved methylene blue administration to reduce methemoglobin levels . This underscores the dual nature of nitro compounds; while they can have therapeutic applications, they also pose significant health risks when mishandled.

Comparative Studies

Comparative studies have shown that various nitro-substituted amines exhibit differing biological activities based on their structural variations. For instance, modifications in the alkyl chain length or the position of the nitro group can significantly alter pharmacokinetics and pharmacodynamics . Such findings suggest that this compound could be optimized for enhanced efficacy or reduced toxicity through structural modifications.

Data Table: Biological Activities of Nitro Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Dopamine receptor agonist | Mimics dopamine action at nerve terminals |

| Nitrobenzene | Neurotoxic effects | Methemoglobinemia induction |

| Nitro fatty acids | Anti-inflammatory | Modulates cellular signaling |

Q & A

Q. What are the recommended synthetic routes for N,N-Dipropyl-3-nitro-benzeneethanamine, and how can purity be ensured?

- Methodology : The compound is typically synthesized via sequential alkylation and nitration. For example, a benzeneethanamine backbone can be functionalized with nitro groups using nitration (HNO₃/H₂SO₄), followed by N-propylation via nucleophilic substitution (e.g., propyl halides in anhydrous THF). Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and HPLC to isolate >98% purity. Confirm purity via TLC (Rf ~0.5 in 1:3 EtOAc/hexane) and NMR .

Q. How is the structural identity of this compound validated?

- Methodology :

- ¹H NMR : Look for triplet peaks at δ 0.8–1.2 ppm (propyl CH₃), δ 1.4–1.6 ppm (propyl CH₂), and δ 3.2–3.4 ppm (N-CH₂). The aromatic region (δ 7.5–8.2 ppm) confirms nitrobenzene substitution .

- IR : Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 264.2 (C₁₄H₂₀N₂O₂) with fragmentation patterns matching propyl and nitro groups .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

-

Data Table :

Solvent Solubility (mg/mL) Stability (25°C) DMSO 50.2 Stable (14 days) Ethanol 12.8 Degrades (>7 days) Water <0.1 Hydrolyzes rapidly

Advanced Research Questions

Q. How can reaction yields be optimized during N-propylation of 3-nitrobenzeneethanamine derivatives?

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

Q. How is the biological activity of this compound assessed in receptor-binding studies?

Q. What experimental designs evaluate the compound’s stability under accelerated degradation conditions?

- Protocol :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.